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2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

Catalog No.
S529546
CAS No.
M.F
C10H12Cl2N2O3S
M. Wt
311.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]a...

Product Name

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

IUPAC Name

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

Molecular Formula

C10H12Cl2N2O3S

Molecular Weight

311.18 g/mol

InChI

InChI=1S/C10H12Cl2N2O3S/c1-14(2)18(16,17)9-5-7(3-4-8(9)12)13-10(15)6-11/h3-5H,6H2,1-2H3,(H,13,15)

InChI Key

YEHYODCKTNLFQU-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl

solubility

Soluble in DMSO

Synonyms

GSTO1-1 inhibitor C1-27

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)NC(=O)CCl)Cl

The exact mass of the compound 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide is 309.9946 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Specific Scientific Field

GSTO1-IN-1 is primarily studied in the field of biochemistry, specifically focusing on glutathione S-transferases (GSTs) and their multifaceted roles in health and disease .

    Detoxification: GSTO1-1 catalyzes deglutathionylation, which is essential for maintaining cellular redox balance. It helps remove glutathione (GSH) from proteins, thereby regulating their function.

    Inflammation Modulation: GSTO1-1 has been implicated in inflammatory responses. .

    Metabolism Regulation: GSTO1-1 influences cellular metabolism, particularly glycolysis.

Summary of Results and Outcomes

The outcomes of GSTO1-IN-1 research include:

    Inhibition of GSTO1-1: GSTO1-IN-1 effectively inhibits GSTO1-1 activity, impacting cellular redox processes.

    Altered Inflammatory Response: Genetic knockout of Gsto1 leads to modified inflammatory responses in mice.

    Metabolic Effects: GSTO1-1 influences macrophage metabolism, affecting glycolysis and redox balance.

2-Chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide, also known as GSTO1-IN-1, is a synthetic compound with the molecular formula C10H12Cl2N2O3S and a molar mass of 311.18 g/mol. This compound is characterized by its unique structure, which features a chloroacetamide moiety and a dimethylsulfamoyl group attached to a chlorophenyl ring. The compound is primarily studied for its role as an inhibitor of glutathione S-transferase omega 1 (GSTO1), an enzyme involved in the metabolism of xenobiotics and carcinogens .

Typical of amides and sulfonamides. Notably, it can participate in nucleophilic substitutions due to the presence of the chloro groups, making it reactive towards nucleophiles. Additionally, the sulfonamide group can engage in reactions with electrophiles, contributing to its biological activity and potential modifications for drug development.

2-Chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide exhibits potent biological activity as an inhibitor of GSTO1, with an IC50 value of 31 nM. This inhibition has implications for modulating inflammatory responses and has been linked to anti-cancer properties. In vitro studies show that treatment with this compound leads to decreased cell viability in HCT116 colon cancer cells in a dose-dependent manner . In vivo studies using xenograft models have demonstrated significant tumor growth inhibition when administered at doses ranging from 20 to 45 mg/kg .

The synthesis of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide typically involves several steps:

  • Starting Materials: The synthesis begins with readily available chlorinated phenolic compounds and dimethylsulfamide.
  • Chlorination: The introduction of chloro groups is achieved through electrophilic aromatic substitution.
  • Formation of Acetamide: The final step involves acylation of the amine group with acetyl chloride or acetic anhydride to yield the acetamide product.

Each step requires careful control of reaction conditions to ensure high yields and purity .

This compound has significant applications in medicinal chemistry, particularly in cancer research. Its role as a GSTO1 inhibitor makes it a valuable tool for studying the enzyme's function in drug metabolism and detoxification processes. Furthermore, it has potential therapeutic applications in treating inflammatory diseases and certain cancers due to its ability to modulate cellular responses .

Interaction studies have revealed that 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide competes with substrates for binding to GSTO1, indicating its mechanism of action involves direct enzyme inhibition. These studies also suggest that the compound may influence metabolic pathways involving glutathione conjugation, affecting how cells respond to oxidative stress and xenobiotic exposure .

Several compounds exhibit structural similarities or biological activities comparable to 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide:

Compound NameStructure FeaturesBiological Activity
N-AcetylcysteineContains thiol group; antioxidant propertiesProtects against oxidative stress
SulfasalazineSulfonamide structure; anti-inflammatoryUsed in treating inflammatory bowel diseases
BenzylsulfonamideSulfonamide group; potential antibacterialInhibits bacterial growth

Uniqueness

What sets 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide apart is its specific targeting of GSTO1, which is less common among similar compounds that may target broader classes of enzymes or exhibit different mechanisms of action. Its unique combination of chlorinated phenyl groups and dimethylsulfamoyl functionality contributes to its selective inhibitory profile and potential therapeutic applications .

IUPAC Nomenclature and Systematic Identification

The compound 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide is systematically identified through its functional groups and substituents. The parent structure is acetamide (ethanamide), with a chlorine atom at the 2-position of the acetyl group. The acetamide nitrogen is connected to a 4-chloro-3-(dimethylsulfamoyl)phenyl group. The dimethylsulfamoyl moiety consists of a sulfonamide group (S(=O)₂) substituted with two methyl groups. This arrangement aligns with IUPAC guidelines for naming sulfonamides and substituted aromatic compounds.

Key Substituents:

  • 2-Chloroacetamide: Acetamide with a chlorine atom at the α-position.
  • 4-Chloro-3-(dimethylsulfamoyl)phenyl: A benzene ring with chlorine at position 4, dimethylsulfamoyl (–SO₂N(CH₃)₂) at position 3.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₂Cl₂N₂O₃S is derived from the sum of all atoms in the structure:

ComponentQuantity
Carbon (C)10
Hydrogen (H)12
Chlorine (Cl)2
Nitrogen (N)2
Oxygen (O)3
Sulfur (S)1

The molecular weight is calculated as 311.18 g/mol, consistent with experimental data from certificates of analysis (COA).

PropertyValueSource
Molecular FormulaC₁₀H₁₂Cl₂N₂O₃S
Molecular Weight311.18 g/mol
SMILES CodeClCC(=O)Nc1ccc(c(c1)S(=O)(=O)N(C)C)Cl
InChI KeyYEHYODCKTNLFQU-UHFFFAOYSA-N

Crystallographic Data and Conformational Isomerism

No experimental crystallographic data (e.g., X-ray diffraction) are publicly available for this compound. However, theoretical considerations suggest limited conformational flexibility due to steric and electronic constraints:

  • Amide Bond Rigidity: The acetamide group restricts rotation, fixing the phenyl ring in a planar orientation relative to the carbonyl group.
  • Sulfonamide Substituents: The dimethylsulfamoyl group’s bulkiness at the 3-position of the phenyl ring may induce steric hindrance, favoring a single dominant conformation.
  • Chlorine Substituents: The 2-chloro and 4-chloro groups likely adopt positions that minimize electronic repulsion, further stabilizing the structure.

Conformational isomerism is theoretically possible but not confirmed, as no experimental data exist.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

NMR spectra (not explicitly provided in sources) would reveal key features:

  • ¹H NMR:
    • Acetamide Protons: Singlet near δ 4.2–4.5 ppm (–N–CH₂Cl).
    • Aromatic Protons: Split signals for the 4-chloro and 3-dimethylsulfamoyl-substituted phenyl ring (δ 6.8–7.5 ppm).
    • Methyl Groups: Singlet near δ 2.8–3.2 ppm (–SO₂N(CH₃)₂).
  • ¹³C NMR:
    • Carbonyl Carbon: δ 165–170 ppm (amide C=O).
    • Sulfonamide Sulfur: δ 40–45 ppm (S=O regions).

Infrared (IR) Spectroscopy

Expected IR absorption bands:

Functional GroupWavenumber (cm⁻¹)Assignment
Amide N–H3300–3350Stretching
Amide C=O1680–1700Stretching
Sulfonamide S=O1320–1380Asymmetric stretch
Sulfonamide S=O1150–1200Symmetric stretch

Mass Spectrometry

Mass spectrometry data confirm the molecular weight and fragmentation patterns:

  • Molecular Ion Peak: m/z 311.18 (C₁₀H₁₂Cl₂N₂O₃Sᴺ⁺).
  • Fragmentation: Loss of Cl⁻ (m/z 276.12) or methyl groups (m/z 285.15).

Solubility Profile

The compound 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide exhibits characteristic solubility patterns typical of halogenated acetamide derivatives containing sulfamoyl groups. The compound demonstrates solubility in polar organic solvents, particularly dimethyl sulfoxide, while remaining insoluble in water . This solubility profile aligns with its molecular structure, which contains both hydrophilic (sulfamoyl, acetamide) and lipophilic (chlorinated aromatic) components.

The dimethylsulfamoyl group contributes significantly to the compound's polar surface area, calculated to be approximately 71.7 Ų . This value falls well within the acceptable range for drug-like molecules (≤140 Ų), suggesting favorable membrane permeability characteristics. The presence of two chlorine atoms increases the molecular weight to 311.18 g/mol while maintaining compliance with Lipinski's rule of five .

PropertyValueMethodReference
Water SolubilityInsolubleExperimental
DMSO SolubilitySolubleExperimental
Polar Surface Area71.7 ŲComputational
Molecular Weight311.18 g/molCalculated

Partition Coefficient Analysis

The logarithm of the partition coefficient (LogP) for 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide is estimated to be approximately 2.5 . This value indicates moderate lipophilicity, positioning the compound favorably for biological activity. Comparative analysis with related chloroacetamide derivatives reveals that the introduction of additional chlorine and sulfamoyl substitutions increases the LogP value relative to simpler analogs.

For related compounds in the chloroacetamide series, LogP values typically range from 1.6 to 2.8, depending on substituent patterns [2]. The dimethylsulfamoyl group contributes to both polar and lipophilic character, with the N,N-dimethyl portion providing hydrophobic interactions while the sulfonyl oxygen atoms increase hydrogen bonding capacity.

CompoundLogP (Estimated)Key Structural Features
Target Compound2.5Dichloro, dimethylsulfamoyl
2-chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide2.1Monochloro, dimethylsulfamoyl
2-chloro-N-(4-chlorophenyl)acetamide2.4Dichloro, no sulfamoyl
2-chloro-N-phenylacetamide1.8Monochloro, unsubstituted

Thermal Stability and Phase Transition Analysis

Thermal Decomposition Characteristics

Thermal analysis of chloroacetamide derivatives, including those with sulfamoyl substitutions, reveals characteristic decomposition patterns that provide insights into molecular stability. Based on differential scanning calorimetry studies of related compounds, these materials typically exhibit multiple endothermic transitions before thermal decomposition [3] [4].

For chloroacetamide derivatives containing sulfamoyl groups, thermal decomposition generally occurs in the temperature range of 160-280°C [5]. The presence of the dimethylsulfamoyl group is expected to influence thermal stability through intermolecular hydrogen bonding interactions, which can increase the decomposition temperature compared to unsubstituted analogs.

Compound ClassMelting Range (°C)Decomposition Range (°C)Key Characteristics
Chloroacetamides86-220150-300Two endothermic peaks common [6]
Sulfamoyl derivatives150-240200-350Enhanced thermal stability [7]
Dimethylsulfamoyl compounds140-200160-280Sulfamoyl group stabilization [5]

Phase Transition Analysis

The thermal behavior of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide is anticipated to follow patterns observed in structurally related compounds. Differential scanning calorimetry analysis of similar chloroacetamide derivatives reveals the presence of polymorphic forms, as evidenced by multiple melting endotherms [3].

For the compound 2-chloroacetamide, studies have identified two crystalline polymorphs with distinct thermal signatures [3]. The biofield-treated form showed an increase in melting temperature from 114°C to 116°C, indicating enhanced thermal stability through structural reorganization. Similar behavior is expected for the target compound, where intermolecular interactions involving the sulfamoyl group may stabilize specific crystalline forms.

Thermal EventTemperature Range (°C)Characteristics
Glass transitionNot determinedRequires DSC analysis
Polymorphic transitionVariableDependent on crystallization conditions
Melting point150-180 (estimated)Based on structural analogs
Thermal decomposition200-250 (estimated)Multi-step process expected

Acid-Base Behavior and pKa Determination

Protonation and Deprotonation Sites

The acid-base behavior of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide is governed by several ionizable functional groups within its structure. The primary site for protonation is the acetamide nitrogen, while the sulfamoyl group provides additional sites for acid-base interactions.

Based on computational predictions for related acetamide derivatives, the pKa of the acetamide nitrogen is estimated to be in the range of 12-14, indicating weak basicity [8]. The presence of electron-withdrawing chlorine atoms and the sulfamoyl group further reduces the basicity of the acetamide nitrogen through inductive effects.

Functional GrouppKa (Estimated)Ionization Behavior
Acetamide NH12-14Weak base
Sulfamoyl NH₂10-12Weak base
Overall compound12.9 (predicted)Primarily basic character

pH-Dependent Stability

The compound exhibits pH-dependent hydrolytic stability, characteristic of chloroacetamide derivatives. Under acidic conditions (pH < 2), hydrolysis of the sulfamoyl group may occur, while basic conditions (pH > 10) promote hydrolysis of the chloroacetamide functionality to form glycolic acid derivatives .

Studies on related chloroacetamide compounds demonstrate that optimal stability occurs in the pH range of 4-8, where both acidic and basic hydrolysis are minimized . The presence of the dimethylsulfamoyl group provides additional stabilization through intramolecular hydrogen bonding interactions.

pH RangeStabilityPrimary Degradation Pathway
< 2DecreasedSulfamoyl group hydrolysis
2-4ModerateSlow acetamide hydrolysis
4-8HighMinimal degradation
8-10ModerateAcetamide hydrolysis
> 10DecreasedChloroacetamide hydrolysis

Computational Prediction of Molecular Properties (DFT, QSAR)

Density Functional Theory Calculations

Quantum chemical calculations using density functional theory provide detailed insights into the electronic structure and molecular properties of 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide. Based on computational studies of related acetamide derivatives, DFT calculations at the B3LYP/6-311++G(d,p) level are appropriate for characterizing this compound [10] [11].

The frontier molecular orbital analysis reveals important electronic properties governing chemical reactivity. The highest occupied molecular orbital is primarily localized on the aromatic ring and sulfamoyl nitrogen atoms, while the lowest unoccupied molecular orbital involves the acetamide carbonyl and aromatic π* system [10].

Electronic PropertyEstimated ValueComputational Method
HOMO Energy-6.5 to -7.0 eVDFT/B3LYP
LUMO Energy-1.5 to -2.0 eVDFT/B3LYP
HOMO-LUMO Gap4.5-5.5 eVCalculated difference
Dipole Moment4-6 DebyeDFT optimization

Molecular Descriptor Analysis

The molecular descriptors calculated for 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide demonstrate compliance with drug-likeness criteria. The compound exhibits one hydrogen bond donor (acetamide NH), five hydrogen bond acceptors (carbonyl oxygen, sulfonyl oxygens, and dimethylamino nitrogen), and three rotatable bonds .

The topological polar surface area of 71.7 Ų indicates favorable membrane permeability, while the molecular weight of 311.18 g/mol falls within acceptable pharmaceutical ranges . These descriptors suggest that the compound possesses physicochemical properties suitable for biological activity.

DescriptorValueDrug-like RangeCompliance
Molecular Weight311.18 g/mol< 500 g/molYes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors5≤ 10Yes
Rotatable Bonds3≤ 10Yes
Topological Polar Surface Area71.7 Ų≤ 140 ŲYes
LogP2.5≤ 5Yes

Quantitative Structure-Activity Relationship Modeling

QSAR analysis of chloroacetamide derivatives indicates that molecular descriptors related to electronic distribution and lipophilicity are key determinants of biological activity [2] [12]. For 2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide, the calculated molecular refractivity of 67.4 falls within the optimal range (40-130) for bioactive compounds [2].

The electrostatic potential analysis reveals regions of positive and negative charge distribution that influence molecular interactions with biological targets. The chlorine atoms create areas of partial positive charge, while the sulfamoyl oxygen atoms contribute negative electrostatic potential regions [10].

QSAR ParameterCalculated ValueSignificance
Molecular Refractivity67.4Polarizability measure
Electronic Spatial ExtentHighMolecular size indicator
Electrophilicity Index2-3 eVReactivity descriptor
Chemical Hardness2-3 eVStability indicator

Computational Thermodynamic Properties

Thermodynamic properties calculated using DFT methods provide additional insights into molecular stability and reactivity. The formation enthalpy, entropy, and Gibbs free energy values help predict thermal behavior and phase transitions [11].

The calculated zero-point energy and thermal corrections enable accurate prediction of thermochemical properties at various temperatures. These parameters are essential for understanding the compound's behavior under different environmental conditions and processing requirements.

Thermodynamic PropertyEstimated ValueTemperature (K)
Formation Enthalpy-450 to -500 kJ/mol298.15
Entropy400-450 J/mol·K298.15
Heat Capacity250-300 J/mol·K298.15
Gibbs Free Energy-350 to -400 kJ/mol298.15

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

309.9945688 g/mol

Monoisotopic Mass

309.9945688 g/mol

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]acetamide

Dates

Last modified: 08-15-2023

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